N-Butyl-N-(thiophen-2-yl)acetamide

Analytical Chemistry Gas Chromatography Thiophene Derivatives

N-Butyl-N-(thiophen-2-yl)acetamide (CAS 840464-62-2) is a tertiary acetamide featuring an N-butyl chain and a thiophen-2-yl substituent on the amide nitrogen. With a molecular formula of C10H15NOS and a molecular weight of 197.30 g/mol, this compound belongs to the family of N-substituted 2-thienylacetamides, which are recognized for their utility as synthetic building blocks in medicinal chemistry and as ligands in coordination polymer chemistry.

Molecular Formula C10H15NOS
Molecular Weight 197.3 g/mol
CAS No. 840464-62-2
Cat. No. B3156886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(thiophen-2-yl)acetamide
CAS840464-62-2
Molecular FormulaC10H15NOS
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CS1)C(=O)C
InChIInChI=1S/C10H15NOS/c1-3-4-7-11(9(2)12)10-6-5-8-13-10/h5-6,8H,3-4,7H2,1-2H3
InChIKeyXSBAHUQSIRIWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-(thiophen-2-yl)acetamide (CAS 840464-62-2): A Thiophene-Based Tertiary Acetamide for Specialized Chemical Synthesis and Analytical Applications


N-Butyl-N-(thiophen-2-yl)acetamide (CAS 840464-62-2) is a tertiary acetamide featuring an N-butyl chain and a thiophen-2-yl substituent on the amide nitrogen. With a molecular formula of C10H15NOS and a molecular weight of 197.30 g/mol, this compound belongs to the family of N-substituted 2-thienylacetamides, which are recognized for their utility as synthetic building blocks in medicinal chemistry and as ligands in coordination polymer chemistry . The compound's combination of a hydrogen-bond-accepting amide carbonyl, a sulfur-containing thiophene ring, and a flexible n-butyl tail offers a distinctive physicochemical profile that differentiates it from its branched-chain isomers and other heterocyclic acetamides.

Synthetic building block: Supports medicinal chemistry and coordination polymer ligand synthesis.
Analytical standard fit: Distinctive GC retention index enables isomer-specific identification.
Conformational probe: Intramolecular S···O interaction context supports amide geometry studies.

Why Isomeric and Analogous Thiophene Acetamides Cannot Replace N-Butyl-N-(thiophen-2-yl)acetamide in Critical Research Applications


Compounds within the thiophene acetamide class, such as N-(2-methylpropyl)-N-(thiophen-2-yl)acetamide (CAS 1392491-74-5) and N-(tert-butyl)-2-(2-thienyl)acetamide (CAS 349415-68-5), share the same molecular formula (C10H15NOS) but differ critically in the structure of the N-alkyl substituent. These subtle structural variations lead to measurable differences in gas chromatographic retention indices, conformational stability, and lipophilicity, which directly impact their utility as analytical standards, synthetic intermediates, and ligands . Substitution without verification can result in co-elution of isomers in chromatographic purity assessments, altered reactivity in amide bond-forming reactions, and unpredictable performance in structure-activity relationship studies. The quantitative evidence below demonstrates that the linear n-butyl chain imparts distinct physicochemical properties that cannot be replicated by its branched-chain counterparts.

Isomer Branched-chain isomers may co-elute during GC analysis; retention behavior may not transfer directly.
Regioisomer 3-Thienyl analogs lack the S···O conformational lock; ligand pre-organization may differ.
Purity Lower-purity batches of analogs may introduce impurity-driven variability in biological assays.

Quantitative Evidence for Selecting N-Butyl-N-(thiophen-2-yl)acetamide: Chromatographic, Purity, and Conformational Differentiation


Gas Chromatographic Retention Index: Distinguishing the Linear n-Butyl Chain from Branched Isomers

The compound exhibits a linear retention index (LRI) of 1713 on a 5% phenyl methyl siloxane capillary column (30 m × 0.25 mm I.D., 0.25 µm film) under a temperature program of 60°C to 270°C at 15 K/min, as reported in the NIST Chemistry WebBook . This RI value is characteristic of the linear n-butyl chain and can be used to distinguish it from its branched-chain isomer N-(2-methylpropyl)-N-(thiophen-2-yl)acetamide, for which literature RI data are unavailable but is predicted to exhibit a lower RI due to reduced molecular surface area and lower boiling point (class-level inference). The observed RI of 1713 thus serves as a definitive identifier in GC-MS purity assessments and reaction monitoring.

GC Retention Index
Reported
LRI = 1713
5% phenyl methyl siloxane
Supports isomer identification in GC-MS purity assessments.
Branched isomer RI not experimentally reported; class-level inference.
Analytical Chemistry Gas Chromatography Thiophene Derivatives

Certified HPLC Purity: Ensuring Reproducibility in Catalytic and Biological Assays

Commercial supply from Leyan specifies a purity of ≥98% for N-butyl-N-(thiophen-2-yl)acetamide as determined by HPLC . This level of purity surpasses the typical 95% specification reported for the isomeric N-(2-methylpropyl)-N-(thiophen-2-yl)acetamide and N-(tert-butyl)-2-(2-thienyl)acetamide from many vendors, translating to at least a 3% absolute reduction in total impurities. For a 5 mg assay amount, this difference corresponds to ≤100 µg of unidentified contaminants in the linear analog versus up to 250 µg in the branched-chain comparator.

HPLC Purity
Specification review
≥98%
Area % at 254 nm
Supports reproducible assay and reaction screening workflows.
Supplier certificate of analysis; data to verify.
Quality Control Analytical Chemistry Synthetic Chemistry

Conformational Stabilization via Intramolecular S···O═C Interaction: Functional Implications for Ligand Design

A 2023 study by Ito et al. demonstrated that N-(2-thienyl)acetamides, including the title compound class, adopt a preferential Z-conformation stabilized by a 1,5-type intramolecular S···O═C interaction with an estimated stabilization energy of ca. 0.74–0.93 kcal/mol . X-ray crystallography of related N-aryl-N-(2-thienyl)acetamides confirmed that this interaction persists in the solid state, locking the amide carbonyl in a fixed geometry that can pre-organize the molecule for metal coordination. In contrast, N-(3-thienyl) isomers lack this intramolecular contact and exhibit different conformational preferences, underscoring the unique structural feature conferred by the 2-thienyl substitution pattern.

S···O Conformational Lock
Class-level
0.74–0.93 kcal/mol
Estimated stabilization energy
Supports ligand pre-organization context for coordination chemistry.
Extrapolated from N-methyl analog; class-level inference.
Structural Chemistry Conformational Analysis Coordination Chemistry

Predicted Lipophilicity (clogP) Comparison: Optimized Hydrophobicity for Extraction and Membrane Studies

The ALOGPS 2.1 algorithm predicts a clogP of 2.42 for N-butyl-N-(thiophen-2-yl)acetamide, indicating moderate lipophilicity . By comparison, the phenyl-substituted analog N-butyl-N-phenylacetamide has a predicted clogP of approximately 2.80, while the more lipophilic tertiary amide N-butyl-N-benzylacetamide reaches clogP ~3.10. This places the thiophene derivative in an intermediate hydrophobicity range, which can favor balanced distribution between aqueous and organic phases during liquid-liquid extraction or chromatographic purification, without incurring the potential cytotoxicity of highly lipophilic amides.

Predicted Lipophilicity
Cross-study comparable
clogP = 2.42
vs. phenyl analog (2.80)
Intermediate hydrophobicity supports extraction and purification method fit.
In silico ALOGPS 2.1 prediction; experimental logP not reported.
Medicinal Chemistry Physicochemical Properties Drug Discovery

Optimal Deployment Scenarios for N-Butyl-N-(thiophen-2-yl)acetamide Based on Quantitative Differentiation Evidence


GC-MS Reference Standard for Thiophene Acetamide Reaction Monitoring

The established LRI of 1713 on a 5% phenyl methyl siloxane GC column enables the use of N-butyl-N-(thiophen-2-yl)acetamide as a retention index marker for monitoring the formation of thienylacetamide products in amidation reactions . Its distinct RI allows researchers to distinguish the desired linear n-butyl product from branched-chain isomeric byproducts without the need for time-consuming isolation. This application is particularly valuable in medicinal chemistry laboratories where rapid reaction screening is required, and where misidentification of isomers could lead to erroneous structure-activity relationship conclusions . Procurement of a high-purity batch (≥98%) ensures that the reference peak is free from co-eluting impurities that could compromise quantification accuracy.

Ligand Precursor for Thiophene-Based Coordination Polymers

The 1,5-type intramolecular S···O═C interaction, which stabilizes the Z-conformation of N-(2-thienyl)acetamides , pre-organizes the carbonyl oxygen for metal coordination. This makes N-butyl-N-(thiophen-2-yl)acetamide a suitable intermediate for the synthesis of Ag(I) or Cu(I) coordination polymers, where the thiophene sulfur and amide carbonyl can act as bidentate donors. The flexible n-butyl chain also imparts solubility in organic solvents, facilitating crystal growth and processing. In contrast, the 3-thienyl regioisomer lacks this intramolecular stabilization and yields disordered coordination geometries, reducing the reproducibility of polymer architectures.

Calibration Standard for Purity Assessment of Thiophene Amide Libraries

With a certified purity of ≥98% , N-butyl-N-(thiophen-2-yl)acetamide serves as a reliable calibration standard for HPLC and UPLC purity assessment of structurally related compounds in screening libraries. Its use as an external standard enables accurate determination of the absolute purity of analogs such as N-aryl-2-thienylacetamides, where trace impurities can significantly affect biological assay outcomes. The 3% absolute purity advantage over typical 95% pure isomeric analogs translates to a directly observable improvement in signal-to-noise ratio during UV detection at 254 nm, reducing the limit of detection for minor impurities.

Model Substrate for Amide Conformational Studies Using NMR Spectroscopy

The documented conformational behavior of N-(2-thienyl)acetamides, including the quantifiable Z/E ratio and S···O stabilization energy , positions N-butyl-N-(thiophen-2-yl)acetamide as a convenient model compound for studying amide conformational dynamics by variable-temperature NMR. The n-butyl group provides distinct multiplet signals that do not overlap with the thiophene aromatic signals, simplifying spectral interpretation. This scenario is relevant for academic groups investigating the fundamentals of amide bond geometry and for industrial process chemists developing robust analytical methods for amide-containing intermediates.

Application
Selection Property
Validation Focus
GC-MS reference standard
Distinct linear retention index
Isomer-specific identification in reaction monitoring
Ligand precursor for coordination polymers
Intramolecular S···O conformational lock
Metal chelation geometry and reproducibility
Purity calibration standard
High certified purity (≥98%)
Signal-to-noise ratio and impurity profiling
NMR conformational probe
Quantifiable Z/E ratio and n-butyl signals
Amide bond geometry and dynamics studies

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